![molecular formula C13H19O5P B12553935 [3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid CAS No. 193750-76-4](/img/structure/B12553935.png)
[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid is a chemical compound with a complex structure that includes a phenylphosphinic acid moiety and a hydroxybutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of phenylphosphinic acid with 4-hydroxybutyl bromide under basic conditions to form the hydroxybutoxy derivative. This intermediate is then subjected to further reactions to introduce the oxopropyl group, often using reagents such as acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The phenylphosphinic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutoxy group may yield butyric acid derivatives, while reduction of the oxopropyl group may produce propanol derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutoxy group can form hydrogen bonds with active sites, while the phenylphosphinic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphinic acid: Lacks the hydroxybutoxy and oxopropyl groups, making it less versatile in reactions.
4-Hydroxybutyl derivatives: Do not contain the phenylphosphinic acid moiety, limiting their applications in certain fields.
Oxopropyl derivatives: Lack the hydroxybutoxy and phenylphosphinic acid groups, reducing their potential for complex interactions.
Uniqueness
[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
193750-76-4 |
|---|---|
Molekularformel |
C13H19O5P |
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
[3-(4-hydroxybutoxy)-3-oxopropyl]-phenylphosphinic acid |
InChI |
InChI=1S/C13H19O5P/c14-9-4-5-10-18-13(15)8-11-19(16,17)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2,(H,16,17) |
InChI-Schlüssel |
JHOLFSLGQBUPTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)OCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
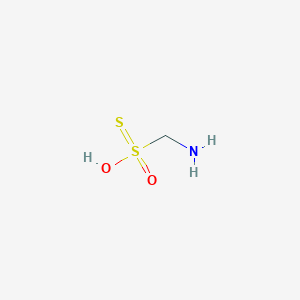
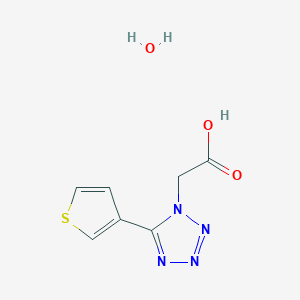
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)

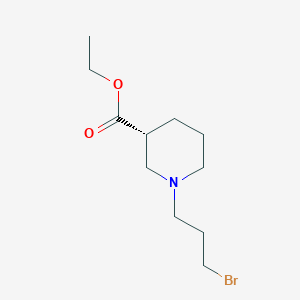
![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
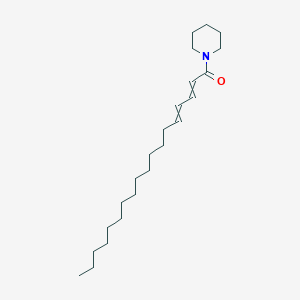
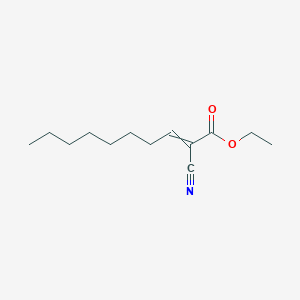
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)
